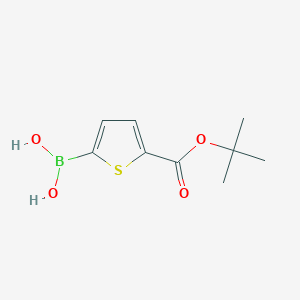

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID

Description

Historical Context and Discovery

The development of 5-tert-butoxycarbonylthiophene-2-boronic acid emerged from the broader evolution of organoboron chemistry that began in the nineteenth century. Edward Frankland first reported the preparation and isolation of a boronic acid in 1860, synthesizing ethylboronic acid through a two-stage process involving diethylzinc and triethyl borate. This foundational work established the groundwork for the eventual development of more complex boronic acid derivatives containing heterocyclic systems.

The specific incorporation of thiophene moieties into boronic acid structures represents a more recent advancement in the field, driven by the recognition that heterocyclic boronic acids offer enhanced reactivity profiles compared to their purely aromatic counterparts. The evolution toward tert-butoxycarbonyl-protected variants reflects the ongoing refinement of synthetic methodologies to address stability concerns and improve handling characteristics of these valuable synthetic intermediates.

Research into bicyclic boronate inhibitors has demonstrated the importance of structural modifications in enhancing biological and synthetic applications. The development of compound 1, first reported by researchers at the University of Toronto, proved to be an extremely important lead structure in the β-lactamase inhibitor arena because of its broad spectrum of inhibition of serine β-lactamases. This breakthrough highlighted the potential for sophisticated boronic acid derivatives to serve specialized functions in both biological and synthetic contexts.

Structural Significance in Thiophene Chemistry

The thiophene ring system in this compound represents a critical structural element that imparts unique electronic and steric properties to the molecule. Thiophene, as a five-membered aromatic heterocycle containing sulfur, exhibits distinctive reactivity patterns that differentiate it from benzene-based systems. The electron-rich nature of the thiophene ring enhances its participation in electrophilic substitution reactions while providing sites for further functionalization.

Poly-3-thienylboronic acid research has demonstrated that the introduction of boronic acids into the polythiophene structure creates prominent chemosensitive nanomaterials. This finding underscores the significance of the thiophene-boronic acid combination in creating materials with specialized properties. The unique properties of conducting polymers combined with saccharide affinity illustrate the versatility inherent in thiophene-boronic acid systems.

The positioning of the boronic acid group at the 2-position of the thiophene ring creates optimal electronic communication between the two functional groups. This arrangement allows for enhanced reactivity in cross-coupling reactions while maintaining the stability necessary for practical synthetic applications. The electron density distribution throughout the thiophene system influences the Lewis acidic character of the boronic acid group, creating a balanced reactivity profile suitable for diverse synthetic transformations.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound reflects its complex structural composition and functional group arrangement. The compound is officially designated as (5-(((tert-butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid, with the Chemical Abstracts Service registry number 1072951-39-3. This nomenclature system precisely identifies the spatial arrangement of functional groups and their connectivity within the molecular framework.

The molecular formula C₁₀H₁₆BNO₄S encompasses all constituent atoms and provides insight into the compound's molecular composition. The molecular weight of 257.12 grams per mole represents a moderate-sized organic molecule suitable for various synthetic applications while maintaining reasonable handling characteristics. The presence of multiple heteroatoms (boron, nitrogen, oxygen, and sulfur) contributes to the compound's versatile reactivity profile.

Alternative nomenclature systems provide additional identification methods for this compound. The compound appears in chemical databases under various synonyms including 5-((tert-butoxycarbonylamino)methyl)thiophen-2-ylboronic acid and related variations. The International Union of Pure and Applied Chemistry name [5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophen-2-yl]boronic acid provides the most systematic description of the molecular structure.

Position in Boronic Acid Chemical Classification

This compound occupies a specialized position within the broader classification of boronic acid derivatives. Boronic acids represent trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups, with the sp²-hybridized boron atom possessing a vacant p orbital orthogonal to the three substituents oriented in trigonal planar geometry. This fundamental structure creates the Lewis acidic character that defines boronic acid reactivity.

Within the heterocyclic boronic acid subclass, thiophene-containing derivatives represent an important category due to their unique electronic properties and synthetic versatility. The compound demonstrates characteristics typical of heteroaryl boronic acids, which have proven to be effective boronic acid surrogates for Suzuki-Miyaura reactions. Research has shown that heterocyclic boronic acid complexes can serve as air-stable reagents that can be used directly in cross-coupling reactions in the presence of water or protic co-solvents.

The incorporation of the tert-butoxycarbonyl protecting group places this compound within the category of protected amino-functionalized boronic acids. This classification reflects the synthetic strategy of temporarily masking reactive amino functionality to prevent unwanted side reactions during synthetic sequences. The protecting group strategy has proven particularly valuable in the synthesis of complex boronic acid derivatives where multiple reactive sites must be managed systematically.

Properties

IUPAC Name |

[5-[(2-methylpropan-2-yl)oxycarbonyl]thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO4S/c1-9(2,3)14-8(11)6-4-5-7(15-6)10(12)13/h4-5,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQDOTUUIDJQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20701209 | |

| Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925921-29-5 | |

| Record name | [5-(tert-Butoxycarbonyl)thiophen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20701209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID typically involves:

- Starting from a suitably functionalized thiophene derivative, such as tert-butyl 5-bromothiophene-2-carboxylate.

- Performing a borylation reaction using triisopropyl borate or related boron reagents.

- Followed by hydrolysis to yield the boronic acid functionality.

This approach leverages halogen-lithium exchange or palladium-catalyzed borylation to introduce the boronic acid group at the 2-position of the thiophene ring while preserving the tert-butoxycarbonyl protecting group at the 5-position.

Detailed Preparation Method

A representative method for synthesizing this compound involves the following steps:

- Starting Material : tert-butyl 5-bromothiophene-2-carboxylate.

- Borylation Reagent : Triisopropyl borate.

- Reaction Conditions : The bromo-substituted thiophene is reacted with triisopropyl borate, typically under inert atmosphere and controlled temperature, to form the corresponding boronate ester intermediate.

- Hydrolysis : The boronate ester is then hydrolyzed under acidic or aqueous conditions to afford the free boronic acid.

This synthesis yields the target compound with high purity suitable for use in further synthetic applications.

Comparative Analysis with Related Boronic Acid Syntheses

While direct literature on this compound preparation is limited, analogous boronic acid syntheses provide insight into efficient methodologies:

| Aspect | Description |

|---|---|

| Precursor | Halogenated aromatic or heteroaromatic compounds (e.g., bromothiophene derivatives) |

| Borylation Method | Reaction with trialkyl borates (e.g., triisopropyl borate) or bis(pinacolato)diboron under Pd catalysis |

| Reaction Conditions | Inert atmosphere (N2 or Ar), low to moderate temperature, polar aprotic solvents (THF, dioxane) |

| Hydrolysis Step | Acidic or aqueous workup to convert boronate esters to boronic acids |

| Protecting Groups | tert-Butoxycarbonyl group stable under borylation and hydrolysis conditions |

This general approach aligns with the synthesis of other tert-butoxycarbonyl-protected boronic acids, as described in patents for similar compounds.

Example of Related Preparation Method (Patent CN105017301A)

Though focused on tert-butoxycarbonyl phenylboronic acid, this patent outlines a one-pot method with potential adaptation for thiophene derivatives:

- Raw Materials : Carboxybenzeneboronic acid (analogous to thiophene carboxylate derivatives).

- Reagents : Sulfur oxychloride and potassium tert-butoxide.

- Solvent : Tetrahydrofuran (THF).

- Procedure :

- Dissolve the carboxybenzeneboronic acid in THF under stirring.

- Add sulfur oxychloride dropwise; react for several hours.

- Cool to 0–5 °C, then add potassium tert-butoxide in batches.

- Stir to completion, quench with water and acidify with acetic acid.

- Separate organic phase, concentrate, and recrystallize from Sherwood oil.

- Yields and Purity : Purity ~98%, molar yields between 88–95% depending on conditions.

This method demonstrates the utility of sulfur oxychloride and tert-butoxide in introducing the tert-butoxycarbonyl group and forming boronic acid derivatives efficiently.

Research Findings and Advances

- Flow Chemistry : Recent advances in boronic acid synthesis include flow chemistry techniques that enhance reaction control and suppress side reactions such as protonation or butylation during borylation steps. This approach has been successfully applied to phenylboronic acids and could be adapted for thiophene derivatives.

- Transmetallation Methods : Aromatic silanes and stannanes can be transmetallated with boron halides to form arylboron intermediates, which upon hydrolysis yield boronic acids. This method offers an alternative route for synthesizing boronic acids with complex substituents.

Summary Table of Preparation Method Features

| Parameter | Details |

|---|---|

| Starting Material | tert-butyl 5-bromothiophene-2-carboxylate |

| Borylation Agent | Triisopropyl borate |

| Solvent | Tetrahydrofuran (THF) or similar aprotic solvents |

| Reaction Atmosphere | Nitrogen or argon inert atmosphere |

| Temperature Range | Typically 0 °C to room temperature |

| Post-Reaction Treatment | Hydrolysis with water/acids to liberate boronic acid |

| Purification | Recrystallization (e.g., from Sherwood oil) |

| Typical Yield | High (up to 95% molar yield reported in analogous systems) |

| Purity | Approximately 98% after purification |

Chemical Reactions Analysis

Types of Reactions

5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthetic Applications

2.1. Suzuki-Miyaura Coupling

One of the primary applications of 5-tert-butoxycarbonylthiophene-2-boronic acid is its role as a reactant in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of aryl or vinyl boronic acids with halides or pseudohalides to form biaryl compounds. The presence of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the boronic acid, facilitating its use in various organic transformations .

2.2. Synthesis of Bioactive Compounds

This compound has been utilized in synthesizing oxotetrahydrofuropyrrolyl derivatives, which serve as cathepsin inhibitors—an important target in cancer therapy. The compound's ability to modify selectivity and pharmacokinetic profiles makes it a valuable intermediate in developing new therapeutic agents .

Medicinal Chemistry Applications

3.1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. For instance, derivatives of boronic acids have been integrated into drug formulations aimed at treating multiple myeloma and other malignancies .

3.2. Antimicrobial Properties

The compound also shows potential antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents. Studies on boronic acids have highlighted their efficacy against various bacterial strains and fungi .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action for 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table compares key structural features of 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID with three analogs from the evidence:

Key Observations:

- The Boc-protected amino group in introduces nitrogen functionality, enabling peptide coupling or deprotection strategies, unlike boronic acid derivatives. The sulfamoyl and isobutyl groups in add complexity, likely influencing biological activity or binding specificity .

Functional Group Reactivity :

Physicochemical Properties

- Solubility :

- Steric Effects :

Commercial Availability and Pricing

Biological Activity

5-Tert-butoxycarbonylthiophene-2-boronic acid (5-TBCA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

5-TBCA belongs to the class of boronic acids, which are known for their stability and versatility in chemical reactions, particularly in the synthesis of bioactive molecules. The compound can be synthesized through established methods such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds essential for constructing complex organic frameworks.

Antioxidant Activity

Research indicates that boronic acids, including 5-TBCA, exhibit significant antioxidant properties. A study demonstrated that related boronic compounds showed high efficacy in scavenging free radicals, with IC50 values indicating strong antioxidant activity (IC50: 0.11 ± 0.01 µg/mL for ABTS cation radical) . Such properties highlight the potential application of 5-TBCA in formulations aimed at reducing oxidative stress.

Anticancer Activity

The anticancer effects of boronic acids have been extensively documented. In vitro studies have shown that derivatives of boronic acids can induce cytotoxicity in various cancer cell lines. For instance, a related compound exhibited an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 breast cancer cells . This suggests that 5-TBCA may also possess similar anticancer properties, warranting further investigation into its mechanisms and efficacy against different cancer types.

Antibacterial Activity

5-TBCA has demonstrated antibacterial properties against various strains, including Escherichia coli. The effective concentration observed was around 6.50 mg/mL . This antibacterial activity is significant given the rising concerns over antibiotic resistance, positioning boronic acids as potential candidates for new antibacterial agents.

Enzyme Inhibition Studies

Boronic acids are known to act as enzyme inhibitors through reversible interactions with serine residues in active sites. The inhibition profiles of boronic acids have shown promise in targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds exhibited IC50 values indicating moderate to high inhibition efficiency . This characteristic suggests that 5-TBCA could be explored for therapeutic applications in neurodegenerative diseases where enzyme inhibition is beneficial.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of boronic acids. Modifications to the thiophene core and substituents on the boronic acid group can significantly influence binding affinity and selectivity towards biological targets . For example, variations in substituent position on the thiophene ring have been linked to changes in estrogen receptor binding affinity, suggesting that similar modifications could enhance the pharmacological profile of 5-TBCA.

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes for 5-TERT-BUTOXYCARBONYLTHIOPHENE-2-BORONIC ACID, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves a multi-step approach:

Aminomethylation : Introduce the Boc-protected aminomethyl group to the thiophene ring. This may involve reductive amination or coupling of a Boc-protected amine with a halogenated thiophene precursor.

Borylation : Utilize palladium-catalyzed Miyaura borylation (e.g., using bis(pinacolato)diboron) under inert conditions. Key factors include:

- Catalyst system : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos .

- Base : Potassium acetate or carbonate to stabilize intermediates.

- Temperature : 80–100°C in solvents like THF or dioxane.

Yield optimization requires strict control of moisture and oxygen, as boronic acids are prone to protodeboronation. Characterization via -NMR (δ 1.4 ppm for Boc methyl groups) and LC-MS confirms purity .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:

Critical analytical techniques include:

- NMR Spectroscopy :

- -NMR: Peaks at δ 6.8–7.2 ppm (thiophene protons), δ 1.4 ppm (Boc tert-butyl group).

- -NMR: Signal near δ 30 ppm confirms boronic acid presence.

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]⁺ expected at m/z 258.1).

- HPLC : Reverse-phase chromatography to assess purity (>95% by area under the curve) .

Advanced: How do electronic effects of the Boc-aminomethyl substituent impact Suzuki-Miyaura coupling efficiency compared to methoxy or methyl analogs?

Answer:

The Boc-aminomethyl group introduces steric bulk and electron-donating effects, altering reactivity:

- Steric hindrance : Slows transmetalation in Suzuki coupling, requiring optimized ligand systems (e.g., SPhos instead of PPh₃).

- Electronic effects : The electron-rich thiophene enhances oxidative addition but may reduce electrophilicity at the boron center.

Comparative studies with methoxy analogs (e.g., (5-Methoxythiophen-2-yl)boronic acid) show lower yields (60–70% vs. 80–90%) due to steric constraints. DFT calculations can model transition states to guide catalyst selection .

Advanced: What strategies mitigate instability of this compound in aqueous or acidic media?

Answer:

- Storage : Anhydrous conditions (-20°C under argon) prevent protodeboronation.

- Buffered solutions : Use pH 7–8 phosphate buffers to avoid Boc deprotection (acid-labile above pH <3).

- In situ protection : Employ pinacol ester derivatives during reactions, regenerating the boronic acid post-coupling via hydrolysis .

Advanced: How does the Boc group influence biological activity in enzyme inhibition studies, and what deprotection methods are viable in vitro?

Answer:

- Bioactivity : The Boc group may reduce cell permeability but enhances stability against proteases. For enzyme assays (e.g., serine proteases), the boronic acid moiety retains inhibitory activity (IC₅₀ ~ nM range) without deprotection.

- Deprotection : Use TFA (trifluoroacetic acid) in dichloromethane (1:1 v/v, 30 min) to remove Boc, yielding the free amine for conjugation or enhanced binding .

Contradiction Analysis: How to resolve discrepancies in reported yields for similar thiophene boronic acids?

Answer:

Discrepancies often arise from:

- Catalyst loading : Higher Pd ratios (5 mol%) improve yields but increase purification difficulty.

- Solvent polarity : Polar aprotic solvents (DMF) favor coupling but may degrade boronic acids.

- Byproduct formation : Protodeboronation or homocoupling (e.g., bi-thiophenes) detected via -NMR. Reproducibility requires strict adherence to inert atmospheres and reagent quality checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.